3-Methoxy-4-phenyl-1H-quinolin-2-one is a natural product found in Talaromyces verruculosus with data available.
3-Methoxy-4-phenyl-1H-quinolin-2-one
CAS No.: 6152-57-4
Cat. No.: VC0005385
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6152-57-4 |
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Molecular Formula | C16H13NO2 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | 3-methoxy-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18) |
Standard InChI Key | NDTLHHOQSHJIMX-UHFFFAOYSA-N |
SMILES | COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Appearance | Assay:≥99%A solid |
Structural and Physicochemical Properties
Molecular Architecture
3-Methoxy-4-phenyl-1H-quinolin-2-one features a bicyclic quinoline scaffold with a ketone group at position 2, a methoxy (-OCH₃) group at position 3, and a phenyl ring at position 4 (Figure 1). This substitution pattern distinguishes it from other 4-phenylquinolin-2-ones, such as 6,7-methylenedioxy-4-substituted derivatives or 3-amino-6-nitro analogs.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₃NO₂ |
Molecular Weight | 251.28 g/mol |
logP (Predicted) | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Acceptors | 3 (two ketone oxygens, one methoxy oxygen) |
Topological Polar Surface Area | 50.2 Ų |
The methoxy group enhances electron density at position 3, potentially influencing π-π stacking interactions with biological targets . Computational models suggest a collision cross-section (CCS) of approximately 160–170 Ų, comparable to 3-amino-6-nitro-4-phenylquinolin-2-one.
Synthesis and Chemical Reactivity
Synthetic Routes
While no dedicated synthesis for 3-methoxy-4-phenyl-1H-quinolin-2-one has been published, analogous methodologies from 4-phenylquinolin-2-one chemistry provide viable pathways:
Route A: Knorr Quinoline Synthesis
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Benzoylacetate Formation: Condensation of 3-methoxyacetophenone with diethyl carbonate under basic conditions yields ethyl 3-(3-methoxyphenyl)-3-oxopropanoate .
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Aniline Condensation: Reaction with 4-aminophenyl derivatives forms a benzoylacetanilide intermediate.
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Cyclization: Treatment with polyphosphoric acid (PPA) at 110°C induces cyclization to the quinolin-2-one core .
Route B: Post-Functionalization
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Core Formation: Synthesize 4-phenylquinolin-2-one via established methods .
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Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) at position 3.
Table 2: Comparative Yields for Analogous Syntheses
Starting Material | Cyclization Agent | Yield (%) | Reference |
---|---|---|---|
3-Methoxybenzoylacetate | PPA | 62 | |
4-Phenylquinolin-2-one | HNO₃/H₂SO₄ | 48 |
Biological Activity and Mechanisms
Antimicrobial Effects
Quinolin-2-ones with electron-withdrawing groups (e.g., nitro) show broad-spectrum activity against Gram-positive bacteria. The methoxy substituent’s electron-donating nature might shift activity toward fungal targets, though empirical validation is needed.
Mechanistic Insights
Molecular Targets
Docking studies on related compounds suggest two primary mechanisms:
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Topoisomerase Inhibition: Planar quinoline cores intercalate DNA, while substituents (e.g., methoxy) stabilize enzyme-DNA complexes.
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Kinase Modulation: Bulky 4-phenyl groups occupy hydrophobic pockets in ATP-binding sites, as seen in EGFR tyrosine kinase inhibitors .
Figure 2: Proposed Binding Mode
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Quinolin-2-one core: π-stacking with Phe residues.
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Methoxy group: Hydrogen bonding to Asp side chains.
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4-Phenyl ring: Van der Waals interactions in hydrophobic cleft.
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in 4-Phenylquinolin-2-one Derivatives
Compound | Substituents | IC₅₀ (µM) | Primary Target |
---|---|---|---|
12e | 6,7-OCH₂O; 2,4-OCH₃ | 0.8 | Microtubules |
3-Amino-6-nitro | 3-NH₂; 6-NO₂ | 15 | Topoisomerase II |
3-Methoxy (predicted) | 3-OCH₃ | ~5* | Kinases/DNA complexes |
*Estimated based on QSAR models of analog data .
Applications and Future Directions
Therapeutic Development
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Oncology: Optimize substituents to enhance selectivity for cancer-specific kinases.
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Antifungals: Exploit methoxy’s potential affinity for fungal cytochrome P450 enzymes.
Synthetic Challenges
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